N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
N-Benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a rigid azetidine core (4-membered ring) fused with a 1,2,4-oxadiazole moiety and substituted with a pyrazine ring and a benzyl carboxamide group. This structure confers unique physicochemical properties, including enhanced metabolic stability and conformational rigidity, which are advantageous in drug discovery targeting enzymes or receptors requiring precise molecular recognition . Its synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBT), as demonstrated in analogous pyrazole-carboxamide derivatives .
Properties
IUPAC Name |
N-benzyl-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(20-8-12-4-2-1-3-5-12)23-10-13(11-23)16-21-15(22-25-16)14-9-18-6-7-19-14/h1-7,9,13H,8,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAZJPSXSAWGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the oxadiazole and pyrazinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a class of azetidine-oxadiazole hybrids. Below is a comparative analysis with structurally related molecules:
Key Observations :
- Azetidine vs.
- Substituent Effects : The pyrazin-2-yl group in the target compound may improve π-π stacking interactions with aromatic residues in enzyme active sites, whereas trifluoromethyl groups in the patent compound () enhance lipophilicity and membrane permeability.
- Biological Activity : While the target compound’s exact activity is underexplored in the provided evidence, structurally related oxadiazole-pyrazine hybrids (e.g., ) show affinity for FLAP (5-lipoxygenase-activating protein), a key target in inflammation .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, with the CAS number 1323707-45-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.
The molecular formula of this compound is CHNO, with a molecular weight of 336.3 g/mol. The compound features a complex structure that may contribute to its diverse biological effects.
Research has indicated that compounds similar to N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine can modulate key cellular pathways:
- mTORC1 Pathway : Compounds within the oxadiazole class have shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This modulation can lead to increased autophagy, a process that helps cells manage stress and maintain homeostasis .
- Autophagy Modulation : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation and clearance processes under nutrient-deprived conditions. This unique mechanism could selectively target cancer cells that rely heavily on autophagy for survival in adverse environments .
Anticancer Activity
N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine has demonstrated promising anticancer properties:
- In vitro Studies : Preliminary studies suggest that this compound exhibits submicromolar antiproliferative activity against various cancer cell lines. For instance, it has been noted to be particularly effective against pancreatic cancer cells (MIA PaCa-2), where it enhances autophagy while impairing autophagic flux under starvation conditions .
Selectivity for Cancer Cells
The compound appears to spare normal cells while effectively targeting cancerous cells under metabolic stress. This selectivity is crucial for reducing potential side effects associated with traditional chemotherapy agents .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., pyrazine protons at δ 8.5–9.0 ppm, oxadiazole C=O at ~165 ppm) .
- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H] at m/z 396.2028 in HRMS) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation using SHELXL refinement (R-factor < 0.05 for high-resolution data) .
- TLC Monitoring : Ensures reaction progression (Rf ~0.3 in ethyl acetate/hexane 1:1) .
How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies) be systematically addressed?
Advanced Research Question
Discrepancies may arise from assay conditions or compound stability. Methodological solutions include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Stability Studies : Monitor compound degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
- Metabolite Profiling : Identify active/inactive metabolites using LC-MS/MS to explain potency variations .
What strategies can improve the solubility and bioavailability of this compound for in vivo studies?
Advanced Research Question
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonyl or morpholinoethyl) on the benzyl or azetidine moieties .
- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility .
- Prodrug Design : Mask polar groups (e.g., esterification of carboxamide) for improved membrane permeability .
How can structure-activity relationship (SAR) studies be designed to elucidate critical pharmacophoric elements?
Advanced Research Question
- Analog Synthesis : Replace pyrazine with pyridine or pyrimidine to assess heterocycle contributions .
- Substituent Scanning : Vary benzyl substituents (e.g., electron-withdrawing groups like -NO or -CF) to evaluate electronic effects .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with targets like proteasomes or kinases .
What in vivo models are appropriate for evaluating the antitumor efficacy of this compound, and how should dosing regimens be optimized?
Advanced Research Question
- Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colorectal) in immunodeficient mice .
- Dosing : Start with 10–50 mg/kg/day (IP or oral) based on preclinical pharmacokinetics (t ~4–6 hours) .
- Biomarker Monitoring : Measure tumor volume reduction and apoptosis markers (e.g., caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
